
DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt is a synthetic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a benzyloxy group and a hydrocinnamoylalanine moiety. It is often used in studies related to organic chemistry, medicinal chemistry, and biochemistry due to its potential biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt typically involves multiple steps. One common method includes the following steps:
Protection of the amino group: The amino group of alanine is protected using a suitable protecting group such as a tert-butyloxycarbonyl (Boc) group.
Formation of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydroxide.
Coupling with hydrocinnamic acid: The protected alanine derivative is then coupled with hydrocinnamic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection and neutralization: The protecting group is removed, and the resulting compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The hydrocinnamoyl group can be reduced to form a hydrocinnamyl derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydrocinnamyl derivatives.
Substitution: Various substituted benzyloxy derivatives.
科学研究应用
DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt involves its interaction with specific molecular targets. The benzyloxy group may interact with hydrophobic pockets in proteins, while the hydrocinnamoylalanine moiety may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
DL-3-Hydroxybutyric acid sodium salt: Known for its neuroprotective properties.
DL-3-n-Butylphthalide: Used in the treatment of ischemic stroke
Uniqueness
DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
65277-78-3 |
|---|---|
分子式 |
C19H20NNaO4 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
sodium;3-phenylmethoxy-2-(3-phenylpropanoylamino)propanoate |
InChI |
InChI=1S/C19H21NO4.Na/c21-18(12-11-15-7-3-1-4-8-15)20-17(19(22)23)14-24-13-16-9-5-2-6-10-16;/h1-10,17H,11-14H2,(H,20,21)(H,22,23);/q;+1/p-1 |
InChI 键 |
GLINSVOAQNPRNT-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)CCC(=O)NC(COCC2=CC=CC=C2)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




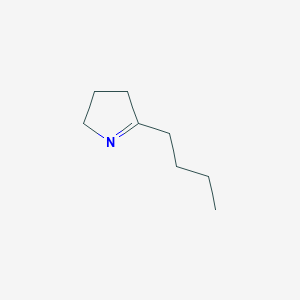

![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
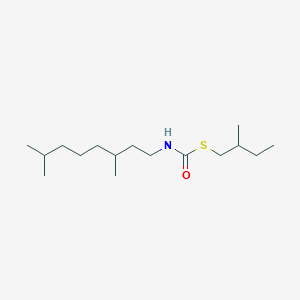
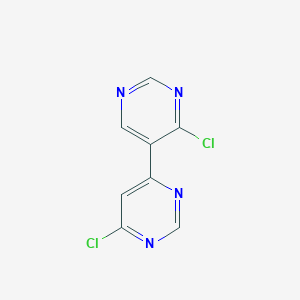
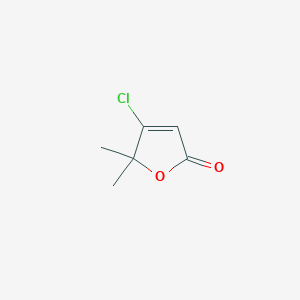
![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
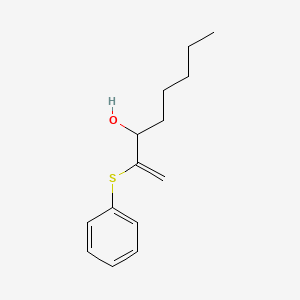
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
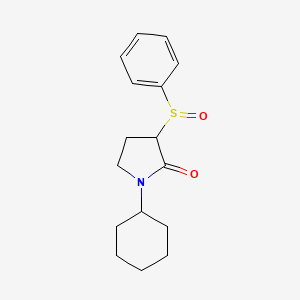
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
